5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound with a molecular formula of C7H7ClN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves the following steps:
- Treatment of 1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at low temperatures.
- Heating the reaction mixture to induce formylation and chlorination, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-3-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole derivatives with potential biological activities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives have shown antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, such as fungicides and herbicides. Its derivatives are also investigated for their potential use in materials science .
Mechanism of Action
The mechanism of action of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been studied as inhibitors of kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Comparison: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces steric hindrance and electronic effects that can affect the compound’s interactions with biological targets and its overall stability .
Properties
CAS No. |
2740505-58-0 |
---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.